An In-depth Technical Guide to the Mechanism of Action of IMM-01
An In-depth Technical Guide to the Mechanism of Action of IMM-01
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMM-01 is a novel recombinant human signal regulatory protein α (SIRPα)-Fc fusion protein designed to enhance the body's innate and adaptive anti-tumor immunity. Its primary mechanism of action involves the blockade of the CD47-SIRPα signaling pathway, a critical immune checkpoint that tumor cells exploit to evade phagocytosis by macrophages. By disrupting this "don't eat me" signal, IMM-01 unleashes the phagocytic potential of macrophages against cancer cells. Furthermore, IMM-01 possesses a dual-action mechanism, whereby its Fc domain engages activating Fcγ receptors (FcγR) on macrophages, delivering a potent "eat me" signal that further stimulates anti-tumor activity. This comprehensive guide delves into the molecular intricacies of IMM-01's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: A Dual-Pronged Approach
IMM-01's therapeutic effect is rooted in its ability to modulate macrophage activity through a two-pronged approach: inhibiting an anti-phagocytic signal while simultaneously providing a pro-phagocytic one.
Blocking the "Don't Eat Me" Signal: Disruption of the CD47-SIRPα Axis
Tumor cells frequently overexpress CD47 on their surface, which interacts with SIRPα on macrophages.[1] This interaction triggers a signaling cascade within the macrophage that inhibits phagocytosis, effectively providing a "don't eat me" signal for the cancer cell.[1] IMM-01, being a SIRPα-Fc fusion protein, competitively binds to CD47 on tumor cells, thereby preventing its interaction with endogenous SIRPα on macrophages.[2] This blockade abrogates the inhibitory signal, rendering the tumor cells susceptible to phagocytosis.[2]
Activating the "Eat Me" Signal: Engagement of Fcγ Receptors
The Fc domain of IMM-01, derived from human IgG1, plays a crucial role in its dual-action mechanism.[2] This Fc region binds to activating Fcγ receptors (FcγRs) on the surface of macrophages.[3] This engagement triggers a downstream signaling cascade that actively promotes phagocytosis, providing a potent "eat me" signal.[3] This activation of macrophages not only leads to the direct engulfment and destruction of tumor cells but also enhances antigen presentation to T cells, thereby bridging the innate and adaptive immune responses.[1]
Molecular Structure and Binding Properties
IMM-01 is a recombinant fusion protein composed of the extracellular domain of human SIRPα linked to the Fc portion of human IgG1.[2] This design confers both the CD47-binding specificity of SIRPα and the effector functions of an IgG1 antibody.
Table 1: Binding Affinity of IMM-01
| Parameter | Value | Reference |
| Binding Affinity to CD47 (EC50) | 0.4967 nM | [1] |
| ADCP Induction (EC50) | 0.1389 nM | [1] |
A key feature of IMM-01 is its engineered design that results in weak binding to human red blood cells (RBCs).[4] This is a significant safety advantage, as it minimizes the risk of hemolysis, a common adverse event associated with some CD47-targeting antibodies.[4] This favorable safety profile is attributed to the specific glycosylation patterns of the IMM-01 fusion protein.
Signaling Pathways
The dual mechanism of action of IMM-01 involves the modulation of two distinct signaling pathways within the macrophage.
Inhibition of SIRPα Signaling
Upon IMM-01 binding to CD47 on a tumor cell, the inhibitory signal transduction through the macrophage's SIRPα is blocked.
Caption: IMM-01 blocks the CD47-SIRPα "don't eat me" signal.
Activation of Fcγ Receptor Signaling
The Fc portion of IMM-01 engages with Fcγ receptors on the macrophage surface, initiating a pro-phagocytic signaling cascade.
Caption: The Fc domain of IMM-01 activates the "eat me" signal.
Preclinical and Clinical Data
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the potent anti-tumor activity of IMM-01.
Table 2: Preclinical Efficacy of IMM-01 in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Daudi Xenograft | IMM-01 | 97.48% | [3] |
Clinical Trial Results
Clinical trials have evaluated the safety and efficacy of IMM-01 as a monotherapy and in combination with other agents.
Table 3: Phase 1b/2 Study of IMM-01 in Combination with Tislelizumab in Advanced Solid Tumors (IMM01-04)
| Parameter | Value | Reference |
| Number of Patients | 14 | [2] |
| Confirmed Partial Response (PR) | 1 | [2] |
| Stable Disease (SD) | 3 | [2] |
| Recommended Phase 2 Dose (RP2D) | 2.0 mg/kg | [2] |
Table 4: Common Treatment-Related Adverse Events (TRAEs) in the IMM01-04 Study (All Grades)
| Adverse Event | Frequency | Reference |
| Anemia | 85.7% | [1] |
| Platelet count decreased | 28.6% | [1] |
| Asthenia | 28.6% | [1] |
| White blood cell count decreased | 21.4% | [1] |
| Lymphocyte count decreased | 21.4% | [1] |
| Infusion-related reaction | 21.4% | [1] |
| Proteinuria | 21.4% | [1] |
Table 5: Grade 3-4 TRAEs in the IMM01-04 Study
| Adverse Event | Frequency | Reference |
| Lymphocyte count decreased | 21.4% | [2] |
| White blood cell count decreased | 14.3% | [2] |
| Platelet count decreased | 14.3% | [2] |
| Blood creatine (B1669601) phosphokinase MB increased | 7.1% | [2] |
| Blood pressure increased | 7.1% | [2] |
| Anemia | 7.1% | [2] |
Experimental Protocols
Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
This protocol outlines a general method for assessing the ADCP activity of IMM-01.
Caption: Workflow for a typical ADCP assay.
Methodology:
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Target Cell Labeling: Target tumor cells are labeled with a pH-sensitive dye that fluoresces in the acidic environment of the phagosome.[5]
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Opsonization: Labeled target cells are incubated with varying concentrations of IMM-01 to allow for opsonization.
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Co-culture: Opsonized target cells are then co-cultured with effector macrophages.
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Incubation: The co-culture is incubated for a specific period to allow for phagocytosis to occur.
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Analysis: The percentage of macrophages that have engulfed target cells is quantified by flow cytometry, detecting the fluorescent signal from the labeled target cells within the macrophages.[5]
In Vivo Xenograft Mouse Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of IMM-01 in a xenograft mouse model.
Caption: General workflow for an in vivo xenograft study.
Methodology:
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Cell Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.[6]
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Tumor Establishment: Tumors are allowed to grow to a predetermined size.
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Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives IMM-01 (e.g., via intravenous injection), while the control group receives a vehicle control.[7]
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Monitoring: Tumor volume is measured regularly using calipers, and the overall health of the mice is monitored.[7]
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Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. Survival analysis may also be performed.[7]
Conclusion
IMM-01 represents a promising immunotherapeutic agent with a well-defined, dual mechanism of action. By effectively blocking the CD47-SIRPα "don't eat me" signal and simultaneously providing a potent Fc-mediated "eat me" signal, IMM-01 activates macrophages to eliminate tumor cells. This action not only leads to direct tumor cell killing but also has the potential to induce a broader anti-tumor immune response through enhanced antigen presentation. The favorable safety profile, particularly the weak binding to red blood cells, further enhances its therapeutic potential. Ongoing and future clinical studies will continue to elucidate the full clinical utility of IMM-01 in various cancer types, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fcγ Receptor Cross-linking Stimulates Cell Proliferation of Macrophages via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
